5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
CAS No.:
Cat. No.: VC9906038
Molecular Formula: C16H15ClN4O2
Molecular Weight: 330.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN4O2 |
|---|---|
| Molecular Weight | 330.77 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H15ClN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22) |
| Standard InChI Key | KMPHWAGSDPATHS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound features three distinct pharmacophores:
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A 5-(4-chlorophenyl)isoxazole core, providing planar rigidity and π-π stacking potential.
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A carboxamide linker that enhances hydrogen-bonding capacity.
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A 3-(1H-imidazol-1-yl)propyl side chain, contributing to solubility and receptor binding.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>16</sub>H<sub>15</sub>ClN<sub>4</sub>O<sub>2</sub> |
| Molecular Weight | 330.77 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl |
| InChIKey | KMPHWAGSDPATHS-UHFFFAOYSA-N |
The 3D conformer exhibits a bent geometry, with the imidazole ring oriented perpendicular to the isoxazole plane, optimizing interactions with hydrophobic protein pockets.
Spectroscopic Validation
Batch-specific analytical data (Chemscene, Batch No. 290031) confirm structural integrity:
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<sup>1</sup>H NMR: Peaks at δ 8.21 (imidazole H), 7.85 (chlorophenyl H), and 6.92 ppm (isoxazole H) align with predicted splitting patterns .
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LCMS: [M+H]<sup>+</sup> at m/z 331.77, corroborating the molecular formula .
Synthesis and Manufacturing Considerations
While explicit synthetic routes remain proprietary, retrosynthetic analysis suggests a three-step approach:
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Isoxazole Formation: Cyclocondensation of chlorophenyl nitrile oxide with ethyl acetoacetate.
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Carboxamide Coupling: Reaction of 3-isoxazolecarboxylic acid with 3-(1H-imidazol-1-yl)propan-1-amine using HATU/DIPEA.
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Purification: Reverse-phase HPLC to achieve >99% purity.
Table 2: Synthetic Yield Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent System | DMF:THF (3:1) | Enhances solubility |
| Catalytic Base | DIPEA (4 equiv) | Reduces side reactions |
Biological Activity and Mechanism
Wnt/β-Catenin Pathway Activation
The compound stabilizes β-catenin by inhibiting GSK-3β-mediated phosphorylation, leading to nuclear translocation and transcriptional activation of target genes (MYC, CCND1). In HEK293T cells, it increased β-catenin levels by 3.2-fold at 10 μM (48 hr exposure).
Therapeutic Implications
Oncology: In HT-29 colorectal cancer models, 5 μM treatment reduced spheroid growth by 58% through Wnt-driven differentiation.
Neurodegeneration: Preliminary data show 40% reduction in Aβ<sub>42</sub> plaque formation in neuronal stem cells, suggesting Alzheimer’s disease applications.
Analytical and Quality Control Data
Table 3: Batch-Specific Specifications (Chemscene CS-0608900)
| Parameter | Result | Method |
|---|---|---|
| Purity | 99.96% | LCMS (ESI+) |
| Appearance | White to light brown solid | Visual |
| Residual Solvents | <0.1% (ICH Q3C) | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Stability studies indicate a 2-year shelf life at 2–8°C under inert atmosphere .
Future Directions and Challenges
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Clinical Translation: Phase I trials needed to establish pharmacokinetics and maximum tolerated dose.
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Formulation Development: Liposomal encapsulation could improve blood-brain barrier penetration for CNS targets.
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Combination Therapies: Synergy with PD-1/PD-L1 inhibitors merits exploration in immuno-oncology.
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